molecular formula C20H21N5O5 B2797765 N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005304-56-2

N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2797765
CAS No.: 1005304-56-2
M. Wt: 411.418
InChI Key: WSNXEJSUGPCXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, a bicyclic system fused with a pyrimidine ring. This molecule is characterized by:

  • A 5-ethoxy substituent on the pyrido ring, which may enhance lipophilicity and metabolic stability compared to smaller alkoxy groups.
  • A 3-acetamidophenyl moiety linked via an acetamide bridge, a common pharmacophore in kinase inhibitors and bioactive molecules .

While direct bioactivity data for this compound is absent in the provided evidence, structurally related pyrido-pyrimidine derivatives are reported to exhibit kinase inhibition, antimicrobial, or antitumor properties . Its synthesis likely involves acetylation or coupling reactions similar to methods described for analogs (e.g., acetyl chloride-mediated acetylation in pyridine) .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-4-30-15-8-9-21-18-17(15)19(28)25(20(29)24(18)3)11-16(27)23-14-7-5-6-13(10-14)22-12(2)26/h5-10H,4,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNXEJSUGPCXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. Its molecular formula is C20H21N5O5C_{20}H_{21}N_{5}O_{5}, and it has a molecular weight of approximately 411.418 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound features various functional groups such as acetamide and ethoxy moieties, which may contribute to its biological activity. The presence of the pyrido[2,3-d]pyrimidine core is significant as derivatives of this structure have been reported to exhibit various pharmacological properties.

Table 1: Structural Characteristics of this compound

FeatureDescription
Molecular FormulaC₁₈H₂₁N₅O₅
Molecular Weight411.418 g/mol
Functional GroupsAcetamide, Ethoxy
Core StructurePyrido[2,3-d]pyrimidine

Cytotoxicity

Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxic activities against various cancer cell lines. For instance, research on pyridopyrimidine derivatives has shown promising results in inhibiting the proliferation of cancer cells.

In one study involving pyridopyrimidine-thiazole hybrids, compounds with aromatic substitutions demonstrated enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Specifically, derivatives with phenyl and chlorophenyl groups exhibited the highest cytotoxic effects, suggesting that similar substitutions in this compound could lead to increased efficacy against cancer cells .

Table 2: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
K5 (Chlorophenyl derivative)HeLa12.5
K1 (Phenyl derivative)MCF-715.0
N-(3-acetamidophenyl)TBDTBD

Antimicrobial Activity

Compounds derived from pyridopyrimidine structures have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that newly synthesized compounds exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

While specific data on the mechanism of action for this compound is limited, it is hypothesized that its biological activity may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. Similar compounds have been shown to induce cell death through mitochondrial pathways and modulate key signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrimidine-based analogs, but key differences in substituents and core frameworks influence physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 5-ethoxy, 1-methyl, 3-acetamidophenyl Potential kinase inhibition (inferred from analogs)
Compound 24 () Pyrido-thieno-pyrimidinone 7-methyl, phenylamino, acetamide IR: 1,730 cm⁻¹ (C=O), NMR-confirmed methyl and phenyl groups
Compound in Pyrido[2,3-d]pyrimidin-4-one 4-ethoxyphenyl, trifluoromethoxy, pyridinylmethyl Enhanced metabolic stability due to trifluoromethoxy group
Compound 266 () Thieno[3,2-d]pyrimidine Thioether, fluorophenyl, imidazole CK1δ inhibition; sulfur atoms may improve binding affinity
Example 83 () Chromen-4-one + pyrazolo-pyrimidine Fluoroaryl, dimethylamino Anticancer activity (boron-containing intermediates)

Key Findings :

Core Heterocycles: The pyrido-pyrimidine core in the target compound is distinct from thieno-pyrimidine () or pyrazolo-pyrimidine () frameworks. These variations impact electronic properties and binding to biological targets .

Substituent Effects: The 3-acetamidophenyl group in the target compound is structurally analogous to acetamide-linked aryl moieties in and , which are critical for hydrogen bonding in kinase inhibition . Fluorinated groups (e.g., trifluoromethoxy in ) improve metabolic stability but may reduce solubility compared to non-fluorinated analogs .

Synthetic Routes :

  • Acetylation reactions (e.g., acetyl chloride in pyridine for ) are common for introducing acetamide groups .
  • Complex analogs (e.g., ) employ cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, suggesting divergent synthetic strategies for advanced derivatives .

Thieno-pyrimidine analogs () with sulfur atoms exhibit altered solubility profiles, which may influence pharmacokinetics compared to oxygen-rich cores .

Research Implications

The structural nuances of N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide position it as a promising candidate for further pharmacological evaluation. Comparative data suggest:

  • Optimization Potential: Replacement of the ethoxy group with fluorine-containing substituents (as in ) could enhance metabolic stability .
  • Synthetic Scalability : Simplified acetylation routes () may facilitate large-scale production compared to multi-step protocols for boron-containing analogs () .

Further studies should prioritize in vitro kinase assays and ADMET profiling to validate inferred bioactivities and optimize lead properties.

Q & A

Q. What are the key considerations for optimizing the synthesis yield and purity of this compound?

Methodological Answer:

  • Reaction Conditions : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency. Maintain temperatures between 25–80°C, depending on the step (e.g., cyclization vs. acetylation) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of potassium carbonate for deprotonation) and use catalysts like triethylamine for amide bond formation .

Q. Which analytical techniques are critical for confirming structural integrity, and what parameters should be prioritized?

Methodological Answer:

  • ¹H NMR : Analyze in deuterated solvents (e.g., CDCl₃ or DMSO-d6) with attention to characteristic peaks: δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.8–4.0 ppm (methyl/methoxy groups), and δ 9.8–10.0 ppm (amide NH) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Expect m/z values aligned with the molecular formula (e.g., ~386.4 g/mol for C₁₉H₁₉N₄O₄) .
  • IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for amides and pyrimidine-diones) and ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinases or DNA repair enzymes). Cross-reference with structural analogs (e.g., fluorinated or chlorinated derivatives) to assess substituent-driven activity shifts .
  • Meta-Analysis : Compare published datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine analogs?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethoxy group (e.g., replace with methoxy or propoxy) and the acetamidophenyl moiety (e.g., fluorophenyl or chlorophenyl) to assess impact on bioactivity .
  • 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate electronic (e.g., Hammett constants) and steric parameters (e.g., Tolman cone angles) with activity trends .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions and guide rational design .

Q. How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 inhibition, and hERG channel liability .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to evaluate binding stability and identify residues critical for affinity .
  • Docking Studies : Employ AutoDock Vina to screen against structural analogs’ targets (e.g., EGFR or PARP) to prioritize in vitro testing .

Q. What experimental approaches mitigate stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the dioxo-pyrimidine core .
  • Excipient Screening : Test stabilizers like trehalose or cyclodextrins in aqueous formulations to enhance shelf life .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and varied pH (2–12) to identify degradation pathways via LC-MS .

Q. What challenges arise in elucidating the structure of complex fused-ring systems, and how are they addressed?

Methodological Answer:

  • NOESY NMR : Resolve overlapping signals in crowded regions (e.g., aromatic protons) through 2D NMR techniques to assign stereochemistry .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve structures to confirm regiochemistry of substituents .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to simplify spectral interpretation for heterocyclic carbons and nitrogens .

Q. How can pharmacokinetic (PK) challenges, such as low oral bioavailability, be addressed preclinically?

Methodological Answer:

  • Prodrug Design : Modify the acetamide group to ester or carbamate prodrugs to enhance intestinal absorption .
  • Microsomal Assays : Test hepatic clearance using human liver microsomes (HLM) with NADPH cofactors to identify metabolic hotspots (e.g., ethoxy demethylation) .
  • In Vivo PK : Conduct cassette dosing in rodent models with LC-MS/MS quantification to assess Cmax, Tmax, and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.